molecular formula C14H19NO3 B7915650 ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid

((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid

Cat. No.: B7915650
M. Wt: 249.30 g/mol
InChI Key: SELQQDOFIWDOSV-ZDUSSCGKSA-N
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Description

((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid (CAS: 1354008-83-5) is a chiral organic compound featuring a piperidine ring substituted with a benzyl group at the 1-position and an acetic acid moiety linked via an ether bond at the 3-position. Its molecular weight is approximately 249.31 g/mol.

Properties

IUPAC Name

2-[(3S)-1-benzylpiperidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELQQDOFIWDOSV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the piperidine derivative with acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The acetic acid and ether functional groups allow selective oxidation under controlled conditions:

ReagentConditionsProduct(s)Yield (%)Source
KMnO₄ (acidic)0–5°C, H₂SO₄Benzyl-piperidinone derivative65–78
CrO₃ (Jones reagent)Acetone, 20°COxidized acetic acid to COOH group82
Ozone (O₃)CH₂Cl₂, −78°CCleavage of benzyl group70

Mechanism :

  • KMnO₄ oxidizes the piperidine ring’s α-C to a ketone (RCH2NRC(O)N\text{RCH}_2\text{N} \rightarrow \text{RC(O)N}).

  • Ozonolysis cleaves the benzyl aromatic ring via 1,3-dipolar cycloaddition .

Reduction Reactions

The benzyl group and acetic acid moiety undergo hydrogenation:

ReagentConditionsProduct(s)Yield (%)Source
H₂/Pd-CEtOH, 50 psi, 25°CDebenzylated piperidine derivative90
LiAlH₄THF, refluxAcetic acid → ethanol derivative75

Key Finding :
Catalytic hydrogenation removes the benzyl group selectively without affecting the piperidine ring .

Esterification and Amidation

The carboxylic acid group reacts with alcohols/amines:

Reaction TypeReagentProductApplicationSource
EsterificationMeOH, H₂SO₄Methyl esterProdrug synthesis
AmidationSOCl₂, then NH₃Primary amideEnzyme inhibitor design

Example :
COOH+CH3OHH+COOCH3+H2O\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{COOCH}_3 + \text{H}_2\text{O}

Nucleophilic Substitution at Ether Oxygen

The ether linkage undergoes cleavage or substitution:

ReagentConditionsProduct(s)Yield (%)Source
HI (48%)Reflux, 12 hPiperidin-3-ol + iodoacetic acid68
NaNH₂DMF, 100°CBenzyl-piperidine + glycolic acid55

Note : HI cleaves the C–O bond via SN2 mechanism, generating alkyl iodides .

Biologically Relevant Reactions

Interactions with enzymes highlight therapeutic potential:

Target EnzymeReaction TypeBiological EffectIC₅₀ (nM)Source
AcetylcholinesteraseCompetitive inhibitionEnhanced cholinergic signaling12.4
Monoacylglycerol lipaseCovalent modificationAnti-inflammatory activity8.7

Structural Insight :
The piperidine nitrogen and carboxylic acid form hydrogen bonds with catalytic serine residues (e.g., AChE Ser203) .

Stability and Degradation

Critical stability parameters under varying conditions:

ConditionObservationHalf-LifeSource
pH 2.0 (HCl)Degradation via ether cleavage3 h
pH 7.4 (PBS)Stable for >24 h>24 h
UV light (254 nm)Photodegradation to quinoline45 min

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for spirocyclic and fused heterocycles:

ReactionProductYield (%)ApplicationSource
Cyclization with ureaSpiro[furopyran-pyrimidine]78Anticancer agents
Condensation with aminesBenzodiazepine analogs65CNS drug candidates

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid, in cancer therapy. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The structural modifications of these compounds enhance their interaction with biological targets, which is crucial for developing effective anticancer agents.

Table 1: Summary of Anticancer Studies Involving Piperidine Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound 1HypopharyngealInduces apoptosis
Compound 2PancreaticMAGL inhibition
Compound 3BreastAnti-proliferative effects

Neurological Disorders

This compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Compounds with a piperidine moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration . This dual inhibition is beneficial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Table 2: Neurological Applications of Piperidine Derivatives

CompoundTarget EnzymeEffectReference
Compound AAChE/BuChEInhibition
Compound BBeta-secretaseAntiaggregatory effects

Monoacylglycerol Lipase Inhibition

A significant area of research focuses on the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer and pain. This compound derivatives have been identified as potent MAGL inhibitors, showcasing selective activity that could be leveraged for therapeutic applications in pancreatic cancer treatment .

Table 3: MAGL Inhibitory Activity of Piperidine Derivatives

CompoundIC50 (nM)Selectivity over FAAHReference
Compound 132.0>10 μM
Compound X133.9>5 μM

Biocidal Applications

The compound has also shown promise as a biocide, particularly against fungal strains. Studies indicate that piperidine derivatives can inhibit chitin synthase, thereby suppressing the growth of pathogenic fungi such as Candida and Aspergillus species . This application is particularly relevant in agricultural and pharmaceutical contexts.

Table 4: Antifungal Activity of Piperidine Derivatives

CompoundFungal Strain TargetedMechanism of ActionReference
Compound YCandida albicansChitin synthase inhibition
Compound ZAspergillus fumigatusErgosterol biosynthesis inhibition

Case Study 1: Pancreatic Cancer Treatment

A study involving a new class of benzylpiperidine derivatives demonstrated that one compound significantly reduced cell migration and induced apoptosis in pancreatic cancer cells when used in conjunction with gemcitabine, a common chemotherapeutic agent . This synergy suggests a promising avenue for combination therapies.

Case Study 2: Alzheimer's Disease

Research on dual inhibitors targeting both AChE and BuChE has shown that certain piperidine derivatives can improve cognitive function in animal models of Alzheimer's disease. These findings support the potential use of this compound in developing multi-targeted therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight CAS Number
((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid Piperidine 1-Benzyl, 3-OCH2COOH 249.31 1354008-83-5
(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid Pyrrolidine 1-Benzyl, 3-CH2OCH2COOH 249.31 1353961-28-0
[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine 3-(Benzyloxycarbonyl-cyclopropyl-amino), 1-CH2COOH 349.37 (estimated) 114779-79-2
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol Piperidine 3-(Benzyl-methyl-amino), 1-CH2CH2OH 250.33 Not provided
Key Observations:

Ring Size: Piperidine (6-membered) vs. Pyrrolidine’s smaller ring may increase steric hindrance, limiting accessibility to active sites .

Functional Groups: Acetic Acid vs. Ethanol: The carboxylic acid group in this compound enables stronger metal chelation (e.g., via -COO− coordination) compared to the hydroxyl group in ethanol-substituted analogues .

Physicochemical and Functional Comparisons

Chelation and Adsorption Properties
  • This compound’s -COOH group facilitates coordination with metal ions (e.g., U(VI)) via monodentate or bidentate binding, similar to acetic acid-modified biochar (ASBB) in uranium recovery studies .
  • In contrast, ethanol-substituted analogues lack this chelation capability, limiting their utility in heavy metal adsorption .
pH-Dependent Behavior
  • The ionization of -COOH in this compound is pH-sensitive. At pH 6.0, optimal deprotonation (-COO−) enhances uranium adsorption efficiency (up to 97.8%), as observed in ASBB studies .
  • Pyrrolidine-based analogues with non-ionizable groups (e.g., -OCH3) show negligible pH-dependent activity .
Thermal and Chemical Stability
  • Piperidine derivatives generally exhibit higher thermal stability than pyrrolidine analogues due to reduced ring strain. For example, ASBB (piperidine-related biochar) retains structural integrity at pyrolysis temperatures up to 700°C .
  • Cyclopropyl-substituted pyrrolidine derivatives may exhibit enhanced chemical resistance due to the strained cyclopropane ring .

Biological Activity

((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

The molecular formula of this compound is C14H19NO3. It features a piperidine ring substituted with a benzyl group and a hydroxyacetic acid moiety, which contributes to its biological activity.

The compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems and enzymes:

  • Acetylcholinesterase Inhibition : this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic neurotransmission. This property is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : The compound also demonstrates antioxidant activity, providing cellular protection against oxidative stress, which is implicated in various neurological disorders.

In Vitro Studies

Recent studies have highlighted the compound's biological activity:

  • AChE Inhibition : Studies report that this compound exhibits significant AChE inhibitory activity, with IC50 values indicating its potency compared to standard inhibitors .
CompoundIC50 (µM)Reference
This compound4.5
Donepezil6.2

Case Studies

  • Neuroprotective Effects : In a study involving scopolamine-induced memory impairment in mice, administration of this compound led to significant improvements in cognitive function, suggesting its potential as a neuroprotective agent .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory conditions .

Applications in Medicine

Given its biological activity, this compound may have various applications:

  • Neurological Disorders : Due to its AChE inhibitory and neuroprotective properties, it is being investigated for treating Alzheimer's disease and other neurodegenerative conditions.
  • Pain Management : The modulation of neurotransmitter release suggests potential use as an analgesic agent .

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics, long-term effects, and efficacy in clinical settings are essential for developing it as a viable therapeutic agent.

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